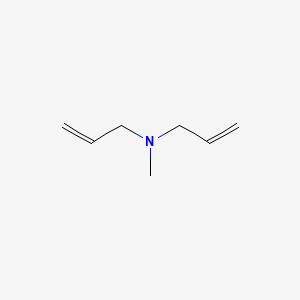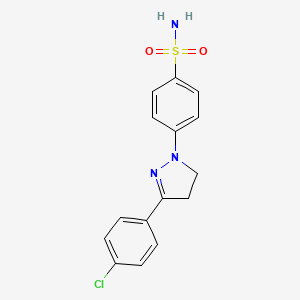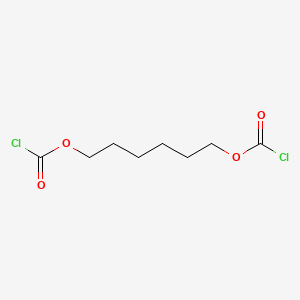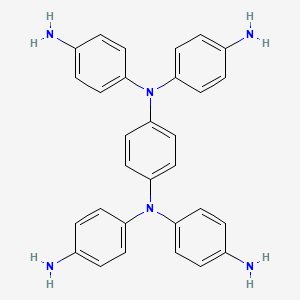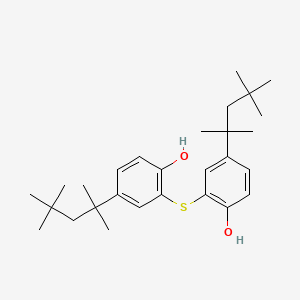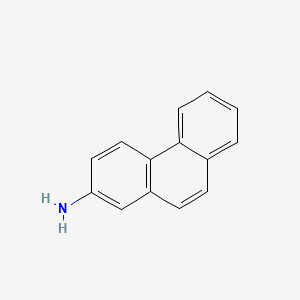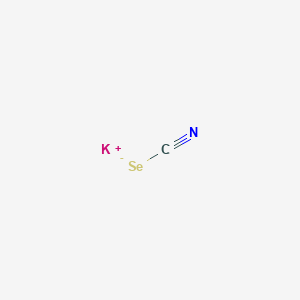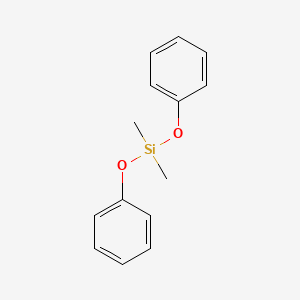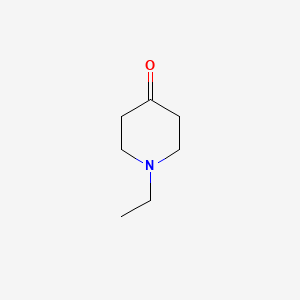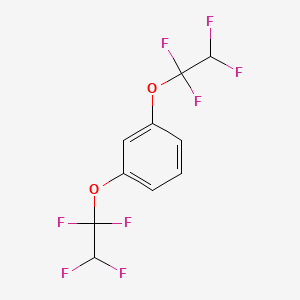
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .
Aplicaciones Científicas De Investigación
Biological Activity and DNA Interaction
- Research on spin-labeled 9-aminoacridines, incorporating a similar tetramethyl piperidine structure, has shown these compounds exhibit biological activity by interacting with DNA and RNA polymerases. Their ability to unwind DNA and influence enzyme systems suggests potential as probes for nucleic acids (Sinha et al., 1976).
Oxidation of Primary Alcohols
- The tetramethyl-1-piperidinyloxy compound has been used to catalyze the efficient oxidation of primary alcohols to aldehydes, showcasing a high chemoselectivity and preventing overoxidation to carboxylic acids (Einhorn et al., 1996).
Aerobic Transformation and Stability
- A study on the aerobic transformation of a related tetraethyl-substituted piperidine nitroxide by cytochrome P450 revealed insights into its stability and interaction with biological systems, highlighting its potential use in EPR and MRI imaging (Babic et al., 2020).
Redox Properties and Structural Analysis
- Investigations into the redox derivatives of tetramethylpiperidin-1-yloxyl have provided insights into the structural changes accompanying oxidation and reduction processes, aiding in the understanding of redox reactions involving this moiety (Sen' et al., 2014).
Photoinitiators for Polymerization
- The attachment of various light-absorbing chromophores to a hindered aminoether structure based on the tetramethyl-1-piperidinyloxy (TEMPO) demonstrates potential as photoinitiators for controlled radical polymerization, indicating applications in material science (Hu et al., 2000).
Safety And Hazards
Propiedades
Número CAS |
36775-23-2 |
|---|---|
Nombre del producto |
1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- |
Fórmula molecular |
C11H21ClN2O2 |
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |
Clave InChI |
ICXMAAHRVIPICX-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C |
Otros números CAS |
36775-23-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



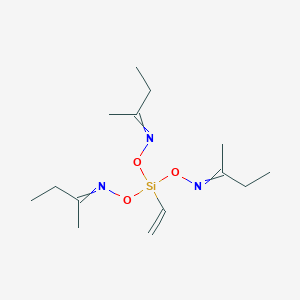
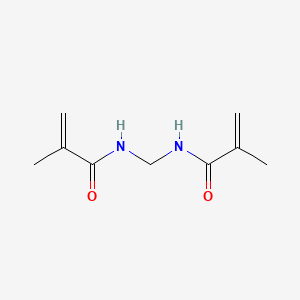
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)
